Methyl hydrogen sulfate is an alkyl sulfate, while phenazine is classified as a bicyclic compound consisting of two fused aromatic rings containing nitrogen. The combination of these two components results in a compound that exhibits unique chemical properties, making it suitable for various applications in chemical synthesis and as a redox-active species.
The synthesis of methyl hydrogen sulfate; phenazine can be achieved through several methods, typically involving the reaction of phenazine derivatives with methyl hydrogen sulfate.
The molecular structure of methyl hydrogen sulfate; phenazine can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
Methyl hydrogen sulfate; phenazine is involved in various chemical reactions, notably:
The mechanism of action for methyl hydrogen sulfate; phenazine primarily revolves around its ability to act as an electron donor or acceptor in redox reactions:
The physical and chemical properties of methyl hydrogen sulfate; phenazine are critical for understanding its behavior in different applications:
Methyl hydrogen sulfate; phenazine has several scientific applications:
Phenazine derivatives engage in proton-coupled electron transfer (PCET), a fundamental process where electron transfer is synchronized with proton movement. This mechanism enables efficient energy transduction in biological and electrochemical systems. Density functional theory (DFT) calculations reveal that phenazines undergo distinct PCET pathways depending on environmental conditions:
The thermodynamics of PCET are governed by redox potentials and solvation energies. For example, proton solvation energy (ΔG°(H⁺) ≈ –264 kcal/mol) significantly influences reaction kinetics. The table below summarizes key PCET parameters for phenazine methosulfate (PMS):
| PCET Mechanism | Conditions | Rate-Determining Step | Thermodynamic Correlation (R²) |
|---|---|---|---|
| One-electron reduction | Aprotic media | Electron transfer | 0.99 (1e⁻ process) |
| Two-electron, one-proton | Mixed aqueous-organic | Proton transfer | 0.98 (2e⁻, 1H⁺) |
| Two-electron, two-proton | Aqueous media (pH-dependent) | Proton transfer | 0.98 (2e⁻, 2H⁺) |
In microbial systems, PCET pathways enable phenazines to shuttle electrons across cellular membranes. The redox potential of PMS (E0' = +0.063 V vs. SHE) permits spontaneous reduction by biological donors like NAD(P)H, while its oxidized form regenerates via interfacial proton exchange [4] [10].
Phenazines serve as electron shuttles in extracellular electron transfer (EET), bridging microbial metabolism and external electron acceptors (e.g., electrodes or minerals). In Escherichia coli, phenazine-mediated EET efficiency depends on:
Engineered biosynthesis of phenazine-1-carboxylic acid (PCA) in Shewanella oneidensis demonstrates concentration-dependent EET enhancement. At ~80 µM PCA, maximum power density reaches 2.85 ± 0.10 W m⁻²—a 33.75-fold increase over wild-type strains. This optimization involves:
Porin channels (e.g., OprF) further facilitate PCA efflux, accelerating electron shuttle turnover. The table compares phenazine derivatives in EET applications:
| Phenazine Derivative | Optimal Conc. (µM) | Max. Power Density | Key Microbial Host |
|---|---|---|---|
| PCA | 80 | 2.85 W m⁻² | Shewanella oneidensis |
| PMS | 5–10 | Not quantified | Escherichia coli |
| Pyocyanin | 50 | 1.2 W m⁻² | Pseudomonas aeruginosa |
Phenazine redox cycling generates semiquinone radicals, transient species detected via electron paramagnetic resonance (EPR) spectroscopy. Key characteristics include:
In lipid droplets of adipocytes, PMS reduction to MPH yields blue-fluorescing granules. Reoxidation to PMS shifts emission to green, indicating redox-dependent fluorescence as a probe for cellular redox dynamics [1]. Radical intermediates also drive catalytic cycles in bioelectrochemistry:
Phenazines catalyze futile redox cycles between reducing equivalents (e.g., NADPH) and oxygen, amplifying oxidative stress via:
graph LR A[NAD(P)H] --> B(PMS reduction) B --> C(Semiquinone radical) C --> D(Superoxide •O₂⁻) D --> E[H₂O₂ + •OH via Fenton] E --> F[DNA damage] Redox cycling underlies phenazines' pro-oxidant cytotoxicity. PMS induces:
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